7-メトキシ-N-(チオフェン-3-イルメチル)ベンゾフラン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

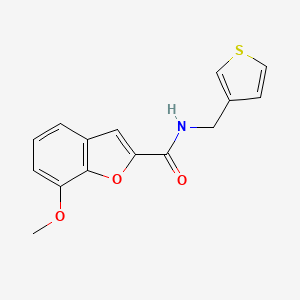

7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This particular compound features a benzofuran core substituted with a methoxy group at the 7-position and a thiophen-3-ylmethyl group at the nitrogen of the carboxamide.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

Medicine: Its derivatives could be explored for therapeutic applications, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

Industry: The compound can be utilized in the development of new materials with specific electronic or optical properties.

作用機序

Target of Action

Benzofuran and thiophene derivatives have been found to bind with high affinity to multiple receptors . They are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran and thiophene derivatives generally work by interacting with their targets and causing changes that lead to their biological effects .

Biochemical Pathways

Benzofuran and thiophene derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Benzofuran and thiophene derivatives have been shown to have a variety of effects at the molecular and cellular level due to their diverse biological activities .

生化学分析

Biochemical Properties

7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy

Cellular Effects

The effects of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have demonstrated strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These properties suggest that 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide could be a valuable therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes, leading to altered cellular functions . These interactions highlight the potential of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide change over time. Studies have shown that benzofuran derivatives exhibit stability and degradation patterns that influence their long-term effects on cellular function . For instance, the stability of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide may affect its efficacy in in vitro and in vivo studies, making it essential to consider these temporal effects when designing experiments.

Dosage Effects in Animal Models

The effects of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide vary with different dosages in animal models. Studies have shown that benzofuran derivatives exhibit threshold effects, with varying degrees of efficacy and toxicity at different doses . High doses of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions suggest that 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide may play a role in modulating metabolic pathways, making it a potential target for metabolic disorders.

Transport and Distribution

The transport and distribution of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide within cells and tissues are critical for its activity. This compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the therapeutic potential of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide.

Subcellular Localization

The subcellular localization of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms of action of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide and its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Methoxylation: Introduction of the methoxy group at the 7-position can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

Carboxamide Formation: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, in this case, thiophen-3-ylmethylamine, under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can occur at the benzofuran core, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzofuran derivatives.

類似化合物との比較

Benzofuran: The parent compound, which lacks the methoxy and thiophen-3-ylmethyl substitutions.

7-methoxybenzofuran: Similar structure but without the thiophen-3-ylmethyl group.

Thiophen-3-ylmethylbenzofuran: Lacks the methoxy group.

Uniqueness: 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is unique due to the presence of both the methoxy and thiophen-3-ylmethyl groups, which may confer distinct biological activities and chemical properties compared to its analogs. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

生物活性

7-Methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran derivatives class. Its unique structural features, including a methoxy group and a thiophene moiety, suggest potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer, neuroprotective, antimicrobial properties, and biochemical interactions.

Structural Characteristics

The compound can be characterized by the following structural formula:

This structure incorporates a benzofuran core, which is known for various biological activities, and a thiophene ring that may enhance its pharmacological profile.

1. Anticancer Activity

Research indicates that 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.46 |

| Hep-2 | 3.25 |

| P815 | 17.82 |

These findings suggest that the compound may serve as a lead in developing novel anticancer agents .

2. Neuroprotective Effects

A study evaluating neuroprotective properties found that derivatives of benzofuran, including this compound, demonstrated protective effects against NMDA-induced excitotoxicity in neuronal cultures. The compound's neuroprotective action was comparable to memantine, a known NMDA antagonist, indicating its potential for treating neurodegenerative conditions .

3. Antimicrobial Activity

The antimicrobial activity of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide has been assessed against various bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| B. subtilis | 4.69 |

| S. aureus | 5.64 |

| E. coli | 8.33 |

| C. albicans | 16.69 |

These results indicate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit sodium ion influx in myocardial conduction fibers, which may contribute to its cardioprotective effects.

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate apoptosis and cell proliferation, enhancing its anticancer properties.

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of benzofuran compounds for their biological activities:

- Neuroprotective Study : A series of benzofuran derivatives were synthesized and evaluated for neuroprotective effects against excitotoxicity in rat cortical neurons. Among them, compounds with specific substitutions exhibited significant protective effects at concentrations comparable to established drugs .

- Antimicrobial Evaluation : A comprehensive study on the antimicrobial properties of benzofuran derivatives highlighted their efficacy against multiple pathogens, providing insights into structure-activity relationships that could guide future drug design .

特性

IUPAC Name |

7-methoxy-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-18-12-4-2-3-11-7-13(19-14(11)12)15(17)16-8-10-5-6-20-9-10/h2-7,9H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAAEHJSNZADLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。